Product packaging for (2R,3R)-(+)-3-Propyloxiranemethanol(Cat. No.:CAS No. 92418-71-8)

(2R,3R)-(+)-3-Propyloxiranemethanol

Cat. No.: B8672440
CAS No.: 92418-71-8
M. Wt: 116.16 g/mol
InChI Key: IGRZECZSICIWJA-PHDIDXHHSA-N
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Description

Significance of Enantiomerically Pure Epoxides in Organic Chemistry

Enantiomerically pure epoxides are highly sought-after building blocks in organic synthesis due to their versatility and the high degree of stereochemical control they offer. algoreducation.com The three-membered ring of an epoxide is strained and thus highly susceptible to ring-opening reactions by a variety of nucleophiles. wikipedia.orgnih.gov This reactivity allows for the introduction of two new functional groups with defined stereochemistry.

The ability to perform these transformations with high stereoselectivity is crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products, where the specific three-dimensional arrangement of atoms is often directly linked to biological activity. algoreducation.comchiralpedia.com The production of enantiomerically pure compounds is essential to ensure the efficacy and minimize potential adverse effects of a drug. chiralpedia.comnumberanalytics.com Epoxides serve as key intermediates in the construction of these complex molecules, with their ring-opening reactions providing a reliable method for establishing stereocenters. nih.govresearchgate.net

The Role of (2R,3R)-(+)-3-Propyloxiranemethanol in Stereoselective Synthesis

This compound is a specific chiral epoxymethanol that serves as a valuable precursor in stereoselective synthesis. Its defined stereochemistry at two adjacent carbon atoms, coupled with the presence of both a hydroxyl group and an epoxide ring, allows for a range of selective chemical transformations.

This compound is particularly useful in synthetic strategies that require the introduction of a propyl group with specific stereocontrol. The hydroxyl group can be used to direct subsequent reactions or can be protected while the epoxide is opened by a nucleophile. This regioselective and stereospecific ring-opening allows for the creation of new stereocenters with a high degree of predictability. For instance, it can be employed in the synthesis of complex natural products and pharmaceuticals where the specific stereoisomer is required for its biological function. The Sharpless asymmetric epoxidation is a key reaction used to establish the stereogenic centers in such molecules. nih.gov

Interactive Data Tables

Chemical and Physical Properties of (2S,3S)-(-)-3-Propyloxiranemethanol

Note: Data for the (2S,3S)-(-) enantiomer is provided as a close reference due to the limited availability of specific data for the (2R,3R)-(+) enantiomer. The physical properties are expected to be identical except for the sign of optical rotation.

PropertyValueSource
Molecular Formula C6H12O2 nih.gov
Molecular Weight 116.16 g/mol nih.gov
IUPAC Name [(2S,3S)-3-propyloxiran-2-yl]methanol nih.gov
InChI InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 nih.gov
InChIKey IGRZECZSICIWJA-WDSKDSINSA-N nih.gov
Canonical SMILES CCC[C@H]1C@@HCO nih.gov

Synonyms for Related Compounds

CompoundSynonymsCAS Number
(2S,3S)-(-)-3-Propyloxiranemethanol (2S,3S)-3-propyloxiranemethanol, 89321-71-189321-71-1 nih.govchemspider.com
Oxirane, 2-methyl-3-propyl-, (2R,3S)-rel- Not Applicable6124-90-9 epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B8672440 (2R,3R)-(+)-3-Propyloxiranemethanol CAS No. 92418-71-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92418-71-8

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

[(2R,3R)-3-propyloxiran-2-yl]methanol

InChI

InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

IGRZECZSICIWJA-PHDIDXHHSA-N

Isomeric SMILES

CCC[C@@H]1[C@H](O1)CO

Canonical SMILES

CCCC1C(O1)CO

Origin of Product

United States

Synthetic Methodologies for 2r,3r + 3 Propyloxiranemethanol

Asymmetric Epoxidation of Allylic Alcohols

The asymmetric epoxidation of allylic alcohols is a cornerstone of modern organic synthesis, providing access to highly functionalized, enantiomerically enriched epoxides. wikipedia.org These epoxides are versatile intermediates that can be converted into a wide array of products such as diols and aminoalcohols. wikipedia.org The Sharpless epoxidation, in particular, has proven to be a reliable and highly enantioselective method for a broad range of primary and secondary allylic alcohols. wikipedia.org

Sharpless Epoxidation Protocols

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and predictable method for the synthesis of 2,3-epoxyalcohols. libretexts.orgoregonstate.edu The reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ester as a ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.org For the synthesis of (2R,3R)-(+)-3-Propyloxiranemethanol, the starting material is (E)-2-Hexen-1-ol. The specific enantiomer of the product is determined by the chirality of the diethyl tartrate (DET) used. To obtain the (2R,3R) enantiomer, (+)-diethyl tartrate is employed.

A representative procedure involves charging a flask with methylene chloride and titanium(IV) isopropoxide, followed by cooling to low temperatures, typically -70°C. orgsyn.org To this solution, the chiral ligand, diethyl (2R,3R)-tartrate, and the substrate, (E)-2-hexen-1-ol, are added. orgsyn.org Finally, a pre-cooled solution of anhydrous tert-butyl hydroperoxide in toluene is introduced. orgsyn.org The reaction is then allowed to warm to 0°C over a couple of hours before being quenched and worked up. orgsyn.org The presence of 3Å molecular sieves is often necessary to ensure the catalyst is effective in catalytic amounts by removing water, which can destroy the active catalytic species. wikipedia.org

Reactant/ReagentMolar Ratio (Substrate=1)Key Role
(E)-2-Hexen-1-ol1.0Prochiral Substrate
Titanium(IV) isopropoxide~0.54Catalyst Precursor
Diethyl (2R,3R)-tartrate~0.64Chiral Ligand
tert-Butyl hydroperoxide2.0Oxidizing Agent

This table is based on a specific experimental procedure and ratios may vary. orgsyn.org

The reaction demonstrates high yields and excellent enantioselectivity. For the epoxidation of hexe-2-en-1-ol, enantiomeric excesses (ee) of 94% and yields of 85% have been reported. libretexts.org

The active catalyst in the Sharpless epoxidation is a dimeric titanium-tartrate complex, generally formulated as [Ti(tartrate)(OR)₂]₂. wikipedia.org The catalyst is formed in situ from the reaction of titanium(IV) isopropoxide and a dialkyl tartrate. wikipedia.org While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most commonly used ligands, the choice of the tartrate ester can influence the reaction's efficiency and enantioselectivity. princeton.edu

The key features of the catalyst system are:

Titanium(IV) alkoxides : Titanium tetra(isopropoxide), Ti(O-i-Pr)₄, is the most common precursor. wikipedia.org

Chiral Ligands : Diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most effective ligands. For (E)-allylic alcohols like (E)-2-hexen-1-ol, DET often provides greater enantiomeric excess than DIPT. princeton.edu

Oxidant : tert-Butyl hydroperoxide (TBHP) is the terminal oxidant. wikipedia.org

Excess tartrate can inhibit the reaction by forming an inert Ti(tartrate)₂ complex. princeton.edu The stoichiometry between the titanium alkoxide and the tartrate ligand is crucial for the formation of the active dimeric catalyst. NMR studies have shown that a 2:2 Ti:tartrate structure, [Ti(tartrate)(OR)₂]₂, constitutes the bulk of the catalyst present in the reaction mixture. princeton.edu

A significant advantage of the Sharpless epoxidation is its predictable stereochemical outcome. The facial selectivity of the epoxidation is determined solely by the chirality of the tartrate ligand used and is independent of the substitution pattern on the allylic alcohol. wikipedia.org

A well-established mnemonic allows for the prediction of the product's stereochemistry:

Draw the allylic alcohol with the C=C bond oriented vertically.

Place the CH₂OH group in the lower right corner.

Using (+)-DET or (+)-DIPT results in the epoxidation occurring from the top face (re face).

Using (-)-DET or (-)-DIPT results in the epoxidation occurring from the bottom face (si face).

For the synthesis of this compound from (E)-2-Hexen-1-ol, (+)-diethyl tartrate is used, which directs the oxidation to the top face of the double bond when drawn according to the mnemonic, yielding the desired (2R, 3R) stereochemistry.

The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium complex where two titanium atoms are bridged by two tartrate ligands. The allylic alcohol substrate and the TBHP oxidant coordinate to one of the titanium centers, displacing isopropoxide ligands. princeton.edu

The key steps in the catalytic cycle are:

Ligand Exchange : The isopropoxide ligands on the titanium precursor are replaced by the tartrate, the allylic alcohol, and the TBHP.

Formation of the Active Complex : An active "loaded" catalyst is formed, containing the titanium center, tartrate ligand, the substrate alkoxide, and the peroxide.

Oxygen Transfer : The peroxide oxygen atom is transferred to the double bond of the allylic alcohol in an intramolecular fashion. This step occurs within the chiral environment of the catalyst, which dictates the face of the attack.

Product Release : The resulting epoxy alcohol is released, and the catalyst is regenerated to start a new cycle.

The structure of the catalyst creates a chiral pocket, and the substrate is oriented in such a way that one face of the double bond is sterically shielded, while the other is exposed for epoxidation. oregonstate.edu This precise organization is responsible for the high degree of enantioselectivity observed.

Alternative Enantioselective Epoxidation Strategies

While the Sharpless epoxidation is highly effective, other methods for the enantioselective synthesis of epoxides exist. These alternatives may offer advantages in specific contexts, such as the use of different oxidants or catalyst systems.

An alternative strategy for the synthesis of chiral epoxides involves the asymmetric reduction of α-haloketones. nih.gov This method provides the epoxide in a two-step sequence from the corresponding ketone. For the synthesis of this compound, this would involve a three-step sequence starting from (E)-2-hexen-1-ol:

Oxidation : The allylic alcohol, (E)-2-hexen-1-ol, is first oxidized to the corresponding α,β-unsaturated ketone, (E)-hex-2-enal.

Halogenation : The enone is then converted to an α-haloketone, for example, 2-chloro-hexan-3-one.

Asymmetric Borane Reduction : The α-haloketone undergoes an enantioselective reduction using a chiral catalyst and a borane source, such as borane-dimethyl sulfide complex (BH₃·DMS). nih.gov This reduction forms a chiral halohydrin intermediate.

Epoxide Formation : The resulting halohydrin is then treated with a base (e.g., NaOH), which promotes an intramolecular Sₙ2 reaction to form the desired epoxide without racemization. nih.gov

Chiral spiroaminoborate esters can be used as catalysts for the borane-mediated reduction, achieving high yields and excellent enantiopurity (up to 99% ee) for the resulting epoxides. nih.gov This method offers a viable, albeit longer, alternative route to chiral epoxides, especially for substrates that may not be suitable for the Sharpless protocol.

Sulfur Ylide-Mediated Epoxidations

The formation of epoxides from carbonyl compounds using sulfur ylides, often referred to as the Corey-Chaykovsky reaction, is a fundamental transformation in organic synthesis. organic-chemistry.orgbristol.ac.uk This methodology involves the reaction of a sulfur ylide, generated in situ from a sulfonium salt and a strong base, with an aldehyde or ketone. organic-chemistry.orgmdpi.com For the synthesis of a chiral epoxide like this compound, an asymmetric variant of this reaction is employed, utilizing a chiral sulfide to induce stereoselectivity. bristol.ac.ukacs.orgacs.org

The generally accepted mechanism proceeds through the initial nucleophilic addition of the ylide to the carbonyl group of an aldehyde, in this case, pentanal, to form a betaine intermediate. organic-chemistry.orgacs.orgnih.gov This is followed by an intramolecular nucleophilic attack where the oxygen anion displaces the sulfide group, leading to the formation of the epoxide ring. organic-chemistry.org The stereochemical outcome of the reaction—both diastereoselectivity and enantioselectivity—is largely determined by the reversibility of the initial betaine formation and the subsequent ring-closure step. acs.org

Computational studies using density functional theory have further elucidated the mechanism, highlighting that for reactions involving highly polar intermediates, the use of continuum solvation models is necessary to obtain accurate results. acs.orgnih.gov These studies have shown that key steps include the formation of a gauche betaine, its torsional rotation to an anti-rotamer, and the final facile elimination of the sulfide to form the epoxide. acs.orgnih.gov The rate-determining step can vary depending on the reaction pathway, influencing the final stereoisomer distribution. nih.gov By carefully selecting the chiral sulfide and tuning reaction conditions, high levels of stereocontrol can be achieved, making this a viable, though complex, route to enantiomerically enriched epoxides. acs.org

Process Intensification and Green Chemistry Approaches in Synthesis

Process intensification aims to develop safer, more energy-efficient, and sustainable chemical processes. unito.itcetjournal.itrug.nl In the synthesis of this compound, green chemistry principles are applied through the use of alternative reaction media and biocatalytic methods to enhance efficiency and reduce environmental impact.

Synthesis in Supercritical Carbon Dioxide Media

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent alternative to conventional organic solvents for various chemical reactions, including epoxidations. acs.orgoup.comuky.edu Its non-toxic, non-flammable nature, and tunable solvent properties make it an attractive medium. uky.edumdpi.com The synthesis of this compound via the allylic epoxidation of trans-2-hexen-1-ol (B124871) has been specifically studied in scCO₂. nd.edu The interaction between scCO₂ and the epoxide ring involves a Lewis acid-Lewis base interaction between the carbon of CO₂ and the oxygen of the epoxide. nih.gov

A significant challenge in utilizing scCO₂ is the complex phase behavior of multicomponent reaction systems under high pressure. oup.comnd.edu For the epoxidation of trans-2-hexen-1-ol, high-pressure phase behavior studies of the reactants, products, and catalysts in CO₂ were conducted. nd.edu These investigations revealed complex equilibria, including the presence of vapor-liquid-liquid (VLL) phases. nd.edu The existence of multiple phases can introduce mass transfer limitations, negatively affecting reaction efficiency. mdpi.comnih.gov Understanding and controlling this phase behavior is crucial for designing and optimizing processes that use scCO₂ as a solvent. oup.comnd.edu For instance, even at 50% conversion, a reaction mixture starting with 5 mole % of each reactant at 50°C and 306.8 bar could split into two phases. nd.edu

To predict and manage the complex phase behavior, thermodynamic models are employed. conicet.gov.arresearchgate.net In the case of the synthesis of this compound in scCO₂, the Peng-Robinson equation of state was used to model the measured phase behavior of the binary systems. nd.edu However, standard modeling software, such as Aspen Plus, encountered computational difficulties and sometimes converged to incorrect solutions, especially near conditions where three phases form. nd.edu This highlights the complexity of accurately modeling these systems. To overcome these challenges, a more reliable computational routine based on interval mathematics, INTFLASH, was developed to ensure correct solutions to the phase equilibrium problem. nd.edu Such rigorous modeling is essential for process simulation and optimization. conicet.gov.ar

ComponentCritical Temperature (K)Critical Pressure (bar)Acentric Factor
Carbon Dioxide304.273.80.224
trans-2-Hexen-1-ol608.042.40.590
This compound631.041.10.584

Note: The table above presents critical property data used in the thermodynamic modeling of the epoxidation reaction in supercritical CO₂. Data is based on findings from related studies. nd.edu

Phase behavior has a direct and significant impact on reaction rates and selectivity in supercritical fluids. researchgate.net Operating in a single-phase system is often desirable to eliminate interphase mass transfer limitations, which can hinder reaction kinetics. mdpi.comnih.gov Model calculations for the epoxidation of trans-2-hexen-1-ol suggest that the reaction could be run efficiently in a single phase at pressures as low as 125 bar. nd.edu The ability to tune the solvent density and other properties of scCO₂ with changes in pressure and temperature allows for the potential optimization of reaction rates and selectivity, an effect that is particularly pronounced near the critical point of the solvent. researchgate.netresearchgate.net

Kinetic Resolution Techniques

Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.net This method is particularly relevant for the synthesis of chiral epoxides, which are valuable building blocks in the pharmaceutical and agrochemical industries. researchgate.netnih.gov Enzymatic kinetic resolution, which utilizes the high enantioselectivity of enzymes, is a prominent green chemistry approach. researchgate.netnih.gov

Reactivity and Synthetic Transformations of 2r,3r + 3 Propyloxiranemethanol

Stereoselective Ring-Opening Reactions

The synthetic utility of (2R,3R)-(+)-3-Propyloxiranemethanol is most prominently demonstrated in its stereoselective ring-opening reactions. The inherent polarity and strain of the three-membered epoxide ring make it susceptible to attack by nucleophiles. The stereochemistry of the starting material dictates the stereochemical outcome of the products, allowing for the synthesis of enantiomerically pure compounds.

Nucleophilic Ring Opening

Nucleophilic attack on the epoxide ring of This compound is a cornerstone of its reactivity. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. The regioselectivity of the attack, whether at the C2 or C3 position, is influenced by steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions. The presence of the primary alcohol at C1 can also direct the regioselectivity of the ring-opening, particularly when using catalysts that can coordinate to this hydroxyl group. harvard.edu

The reaction of This compound with oxygen-based nucleophiles provides a direct route to chiral 1,2,3-triol derivatives. Acid-catalyzed hydrolysis of the epoxide will lead to the formation of a triol through a backside attack of water on the protonated epoxide. The regioselectivity of this attack can be influenced by the reaction conditions. Alternatively, reaction with alkoxides can be used to generate ether-diols.

For example, the ring-opening with a hydroxide (B78521) source under basic conditions would be expected to proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered C2 position. This would result in the formation of (2S,3R)-hexane-1,2,3-triol.

ReactantNucleophileExpected Major Product
This compoundH₂O/H⁺(2S,3R)-Hexane-1,2,3-triol & (2R,3S)-Hexane-1,2,3-triol
This compoundOH⁻(2S,3R)-Hexane-1,2,3-triol
This compoundCH₃O⁻(2S,3R)-2-Methoxyhexane-1,3-diol

The synthesis of chiral amino alcohols is a significant application of epoxy alcohols. researchgate.netopenaccessjournals.com The reaction of This compound with a variety of nitrogen-based nucleophiles, such as ammonia, primary amines, or secondary amines, yields valuable chiral 3-amino-1,2-diols. nih.gov These reactions are often catalyzed by Lewis acids to enhance the reactivity of the epoxide ring. rroij.com The nucleophilic attack typically occurs at the less sterically hindered C2 position, leading to the corresponding anti-amino alcohol. The use of catalysts can also control the regioselectivity of the ring-opening. nih.govyoutube.com

Amine NucleophileCatalystExpected Major Product
Ammonia (NH₃)None / Lewis Acid(2S,3R)-2-Aminohexane-1,3-diol
Aniline (C₆H₅NH₂)Lewis Acid (e.g., Ti(Oi-Pr)₄)(2S,3R)-2-(Phenylamino)hexane-1,3-diol
Diethylamine ((C₂H₅)₂NH)Lewis Acid (e.g., Ti(Oi-Pr)₄)(2S,3R)-2-(Diethylamino)hexane-1,3-diol
Sodium Azide (NaN₃)NH₄Cl(2S,3R)-2-Azidohexane-1,3-diol

The resulting amino diols are important building blocks for the synthesis of pharmaceuticals and chiral ligands. mdpi.com

The hydroxyl group of This compound can be derivatized to form ethers through reactions such as the Williamson ether synthesis. pressbooks.publibretexts.org This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, followed by reaction with an alkyl halide.

Furthermore, the epoxide ring can be opened by alcohols under either acidic or basic conditions to generate chiral ether-diols. youtube.com Under acidic conditions, the alcohol attacks the more substituted carbon of the protonated epoxide, while under basic conditions, the attack occurs at the less sterically hindered carbon. youtube.com

Reaction TypeReagentsExpected Product
Williamson Ether Synthesis1. NaH; 2. CH₃I(2R,3R)-1-Methoxy-2,3-epoxyhexane
Acid-catalyzed ring-openingCH₃OH, H⁺(2R,3S)-3-Methoxyhexane-1,2-diol
Base-catalyzed ring-openingCH₃OH, NaOCH₃(2S,3R)-2-Methoxyhexane-1,3-diol

Acid-Catalyzed Rearrangements

In the presence of Lewis or Brønsted acids, This compound can undergo rearrangement reactions to form carbonyl compounds. These transformations are synthetically valuable for accessing chiral aldehydes and ketones.

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. researchgate.netnih.gov For This compound , treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is expected to induce this rearrangement. rsc.orgresearchgate.net The reaction proceeds through the formation of a carbocation intermediate upon coordination of the Lewis acid to the epoxide oxygen. Subsequent migration of a hydride or an alkyl group from an adjacent carbon to the carbocation center results in the formation of a carbonyl group. nih.govrsc.org

The regiochemical outcome of the rearrangement depends on the migratory aptitude of the substituents. In the case of This compound , there are two potential pathways for the rearrangement after the formation of the C3 carbocation:

Hydride Shift: Migration of the hydride from C2 to C3 would lead to the formation of (R)-3-hydroxy-2-hexanone.

Alkyl Shift: Migration of the hydroxymethyl group from C2 to C3 is less likely but could theoretically lead to 2-propyl-3-hydroxypropanal.

The more likely pathway is the hydride shift, as hydride migration is generally favored over alkyl group migration. The stereochemistry of the starting material influences the stereocenter in the resulting α-hydroxy ketone.

Lewis AcidMigrating GroupExpected Major Product
BF₃·OEt₂Hydride (from C2)(R)-3-Hydroxy-2-hexanone
Cr(TPP)OTfAlkyl Shift (from C2)(R)-2-Formyl-1-pentanol organic-chemistry.org

The choice of Lewis acid can influence the selectivity of the rearrangement, with some catalysts favoring the formation of aldehydes over ketones. organic-chemistry.org

Epoxide Migration Phenomena

Under basic conditions, 2,3-epoxy alcohols like this compound can undergo a reversible isomerization known as the Payne rearrangement. organicreactions.orgwikipedia.org This reaction involves the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack of the resulting alkoxide on the adjacent carbon of the epoxide ring. chemistry-chemists.com This process leads to the formation of an isomeric 1,2-epoxy alcohol with inversion of configuration at the carbon atom that is attacked. wikipedia.org

The equilibrium between the two epoxy alcohol isomers is influenced by the substitution pattern on the epoxide ring, with the thermodynamically more stable isomer being favored. wikipedia.org Specifically, the equilibrium tends to favor the isomer with a greater number of substituents on the epoxide ring. wikipedia.org The Payne rearrangement is a powerful tool in synthesis, as it allows for the stereoselective introduction of functionalities. organicreactions.org By trapping one of the equilibrating isomers with a suitable electrophile or by exploiting differences in reactivity towards nucleophiles, a single, desired product can be obtained in high yield. organicreactions.orgwikipedia.org

It is important to note that the conditions for epoxide migration are typically strongly basic, which can limit the scope of the reaction to substrates that can tolerate such conditions. wikipedia.org The reaction is also sensitive to the solvent system, with aprotic conditions often slowing down or inhibiting the rearrangement. wikipedia.org

Further Derivatization as a Chiral Building Block

The inherent chirality and functionality of this compound make it an excellent starting material for the synthesis of more complex chiral molecules.

The epoxide ring of this compound is susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups with a high degree of regio- and stereocontrol, paving the way for the synthesis of complex organic scaffolds. For instance, the ring-opening of the epoxide can lead to the formation of diols, amino alcohols, and other polyfunctionalized acyclic systems. These products, in turn, can serve as key intermediates in the total synthesis of natural products and other biologically active molecules.

The transformation of this compound and its derivatives plays a crucial role in the synthesis of heterocyclic compounds. The intramolecular cyclization of intermediates derived from the epoxy alcohol can lead to the formation of various ring systems. For example, the reaction of 2,3-epoxy alcohols with primary amines can yield 3-amino-1,2-diols, which are precursors to chiral aziridines and oxazolidinones. researchgate.net These heterocyclic frameworks are prevalent in many pharmaceuticals and natural products. The stereochemistry of the starting epoxy alcohol directly translates to the stereochemistry of the resulting heterocyclic product, highlighting the importance of this chiral building block in asymmetric synthesis. researchgate.net

Advanced Characterization and Analytical Methodologies in Research

Determination of Enantiomeric Excess and Purity

Ensuring the enantiomeric purity of (2R,3R)-(+)-3-Propyloxiranemethanol is a critical step in its synthesis and application. Various analytical techniques are utilized to quantify the presence of its corresponding (2S,3S)-(-) enantiomer, thereby establishing the enantiomeric excess (e.e.) of a sample.

Chromatographic Methods (GC, HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and quantification of enantiomers. These methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

Gas Chromatography (GC): Chiral GC is a well-established method for the analysis of volatile chiral compounds like epoxy alcohols. Cyclodextrin-based CSPs are particularly effective for this class of molecules. For the separation of small aliphatic epoxides, derivatized cyclodextrin (B1172386) columns, such as those incorporating 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have demonstrated excellent separation capabilities for related chiral compounds. chromatographyonline.com The choice of the specific cyclodextrin derivative and the GC conditions, including temperature programming and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. chromatographyonline.comgcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile approach for the enantioselective analysis of epoxy alcohols. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. For instance, a Chiralpak AD-H column, which has an amylose derivative as the CSP, has been successfully used for the resolution of the enantiomers of related glycidyl (B131873) derivatives. nih.govrsc.orgnih.gov To enhance the separation and detection of this compound, it can be derivatized with a UV-active group, such as a nitrobenzoate or tosylate, prior to analysis. nih.govrsc.orgnih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomers. rsc.orgnih.gov

Table 1: Representative Chromatographic Conditions for Chiral Analysis of Epoxy Alcohol Derivatives

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectionAnalyteReference
HPLC Chiralpak AD-H (amylose derivative)n-hexane/ethanol (70/30, v/v)UVGlycidyl tosylate rsc.orgnih.gov
HPLC Chiralpak AD-H (amylose derivative)methanol/ethanol (80:20)UVGlycidyl nitrobenzoate nih.gov
GC Rt-bDEXse (cyclodextrin derivative)HydrogenFID4-Chloromethyl-2,2-dimethyl-1,3-dioxolane chromatographyonline.com

NMR Spectroscopy with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliary reagents, provides another powerful method for determining the enantiomeric excess of chiral compounds. This technique relies on the formation of diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of a chiral auxiliary reagent. These diastereomeric complexes are chemically non-equivalent and, therefore, can exhibit distinct signals in the NMR spectrum.

The most common chiral auxiliaries for alcohols are chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs). wikipedia.org CSAs, such as those based on BINOL or crown ethers, form non-covalent diastereomeric complexes with the analyte. nih.gov CDAs, on the other hand, react with the analyte to form covalent diastereomeric adducts. The choice of the chiral auxiliary and the solvent is critical for achieving sufficient separation of the NMR signals of the two diastereomers.

For epoxy alcohols like this compound, the hydroxyl group provides a convenient handle for interaction with a chiral auxiliary. The resulting diastereomeric complexes can lead to observable differences in the chemical shifts (Δδ) of the protons near the stereogenic centers. The integration of the distinct signals for each diastereomer in the ¹H NMR spectrum allows for the direct calculation of the enantiomeric excess.

Table 2: Examples of Chiral Auxiliary Reagents for NMR Analysis of Chiral Alcohols

Chiral Auxiliary TypeExample ReagentInteraction with AnalyteTypical ObservationReference
Chiral Solvating Agent (CSA) (R)-(+)-1,1'-Bi-2-naphthol (BINOL)Forms non-covalent diastereomeric complexesSplitting of proton signals near the chiral center nih.gov
Chiral Derivatizing Agent (CDA) (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)Forms covalent diastereomeric estersDistinct chemical shifts for protons in the resulting esters wikipedia.org

Spectroscopic Techniques for Mechanistic Elucidation

Understanding the reaction mechanisms of this compound, such as its ring-opening reactions, is crucial for predicting product formation and optimizing reaction conditions. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, are invaluable for these mechanistic studies.

By monitoring the reaction progress over time using these techniques, kinetic data can be obtained. For example, the disappearance of the reactant signals and the appearance of product signals in the NMR spectrum can be integrated to determine the reaction rate. rsc.org Similarly, changes in the UV-Vis spectrum can be used to follow the concentration of chromophoric species involved in the reaction. nih.gov

These spectroscopic investigations can provide insights into the formation of reaction intermediates and transition states. nih.govrsc.org For instance, in the catalyzed ring-opening of epoxides, spectroscopic monitoring can help to identify the catalytically active species and elucidate the elementary steps of the catalytic cycle. nih.govrsc.orgresearchgate.net This information is vital for the rational design of more efficient and selective catalysts for transformations involving this compound.

Biological and Biosynthetic Considerations

Occurrence in Natural Extracts and Biosynthetic Pathways

There is currently no substantive scientific evidence to suggest that (2R,3R)-(+)-3-Propyloxiranemethanol is a naturally occurring compound found in plant, animal, or microbial extracts. Searches of chemical and biological databases have not yielded any reports of its isolation from a natural source.

Similarly, information regarding the potential biosynthetic pathways that could lead to the formation of this compound in living organisms is absent from the current body of scientific knowledge. While the biosynthesis of various oxirane-containing compounds, such as fatty acid epoxides, is understood to involve enzymatic reactions like those catalyzed by cytochrome P450 monooxygenases and lipoxygenases, a specific pathway for this particular propyl-substituted oxiranemethanol has not been identified or proposed.

Scaffold for Biologically Active Molecules and Structure-Activity Relationship Studies

The utility of this compound as a chemical scaffold for the synthesis of biologically active molecules is not well-documented. The oxirane ring is a known pharmacophore and a versatile synthetic intermediate due to its inherent reactivity, which allows for the introduction of various functional groups. However, specific examples of its application in the design and synthesis of new therapeutic agents are not described in the available literature.

Consequently, there is a lack of structure-activity relationship (SAR) studies for derivatives of this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. The absence of such studies indicates that this particular chiral epoxide has not been a significant focus of medicinal chemistry research.

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